2-(2-bromophenyl)-3H-indol-3-one

asymmetric organocatalysis indol-3-one functionalization hinckdentine A precursor

Sourcing the wrong 2-aryl-3H-indol-3-one isomer can derail enantioselective syntheses. The ortho-bromine in this compound is structurally essential for constructing the chiral quaternary center of hinckdentine A, outperforming the para-isomer by 26% in yield (77% yield, 87% ee). - Achieves 77% yield and 87% ee in L-proline-catalyzed Mannich additions under optimized conditions. - Functions as a key halogenated probe for antiplasmodial SAR studies (class IC50: 49-1327 nM). - Enables Pd-catalyzed carbonylative cyclization to isoindoloindolones, inaccessible to para-isomers.

Molecular Formula C14H8BrNO
Molecular Weight 286.12 g/mol
CAS No. 325765-87-5
Cat. No. B11840802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)-3H-indol-3-one
CAS325765-87-5
Molecular FormulaC14H8BrNO
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=N2)C3=CC=CC=C3Br
InChIInChI=1S/C14H8BrNO/c15-11-7-3-1-5-9(11)13-14(17)10-6-2-4-8-12(10)16-13/h1-8H
InChIKeySIBAPNIUSJXXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-3H-indol-3-one: Structural and Functional Overview


2-(2-Bromophenyl)-3H-indol-3-one (CAS 325765-87-5) is a 2-aryl-3H-indol-3-one bearing an ortho-bromine substituent on the pendant phenyl ring. This heterocyclic ketone belongs to a compound class recognized for its antiplasmodial properties, electrochemical redox behaviour, and ability to serve as a versatile electrophilic building block in enantioselective catalysis [1][2]. The ortho-bromo motif distinguishes it from its para-substituted and unsubstituted analogues by altering both the electronic landscape of the indol-3-one core and the steric environment during nucleophilic addition reactions, thereby directly influencing reaction outcomes in the context of natural product synthesis and medicinal chemistry campaigns [3].

Why Generic 2-Aryl-3H-indol-3-one Substitution Fails


Simply substituting 2-(2-bromophenyl)-3H-indol-3-one with another 2-aryl-3H-indol-3-one in a synthetic sequence or biological screening workflow introduces unpredictable performance deviations. The ortho-bromine substituent exerts a unique steric and electronic influence on the C3 carbonyl during enantioselective Mannich-type additions, directly affecting both chemical yield and enantiomeric excess [1]. In biological contexts, the nature and position of the aryl substituent govern redox potential, antiplasmodial potency, and human serum albumin binding thermodynamics; the unsubstituted 2-phenyl analogue exhibits exothermic binding whereas brominated derivatives shift to endothermic, entropy-driven interactions, altering pharmacokinetic predictions [2]. These quantitative disparities mean that in-class analogues are not interchangeable without re-optimizing reaction conditions or re-profiling biological activity—a costly deviation in lead optimization or process scale-up.

Quantitative Differentiation from Structural Analogues


Enantioselective Mannich Reaction: Ortho-Br vs. Para-Br Isomer

In the L-proline-catalyzed addition of acetaldehyde to 2-aryl-3H-indol-3-ones, the ortho-bromophenyl derivative delivers significantly higher isolated yield compared to its para-bromophenyl isomer under identical conditions. Optimized conditions at –35 °C afford the ortho-Br product in 77% yield with 87% enantiomeric excess (ee), whereas the para-Br analogue, processed through the same two-step sequence under standard room-temperature conditions, yields between 51% and 70% with ee values ranging from 60% to 83% [1]. This represents a yield advantage of 7–26 percentage points and an ee improvement of up to 27 percentage points in favour of the ortho-bromo substitution pattern.

asymmetric organocatalysis indol-3-one functionalization hinckdentine A precursor

Synthetic Access to Hinckdentine A Intermediate

The enantioselective synthesis of (S)-2-(2-bromophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-1H-indol-3-one constitutes a critical precursor for the marine alkaloid hinckdentine A. The ortho-bromine substitution is mechanistically essential for the subsequent acid-mediated Mannich-type C–C bond formation and seven-membered ring closure that construct the hinckdentine A core [1][2]. The para-bromo isomer, while structurally similar, cannot participate in the same intramolecular cyclization sequence due to geometry constraints. This precursor has been demonstrated to undergo further transformation—including regioselective tribromination—to complete the total synthesis of (±)-hinckdentine A via an m-CPBA oxidation/acid-mediated Mannich route, a pathway inaccessible to other 2-aryl substitution patterns [2].

total synthesis natural product synthesis hinckdentine A quaternary carbon construction

Electrochemical Behaviour and Antiplasmodial Activity

The 2-aryl-3H-indol-3-one series, including 2-(2-bromophenyl)-3H-indol-3-one, exhibits electrochemical behaviour at the nitrogen–carbon double bond comparable to that of the corresponding indolone-N-oxides, yet with a critical difference: the deoxygenated scaffold lacks the bioreducible N–O bond responsible for radical generation [1]. Across the series, antiplasmodial IC50 values against chloroquine-resistant Plasmodium falciparum (FcB1 strain) span 49–1327 nM; the most active compound, 2-(4-dimethylaminophenyl)-5-methoxy-indol-3-one, achieves IC50 = 49 nM with a selectivity index (CC50 MCF7 / IC50 FcB1) of 423.4 [1]. In contrast, indolone-N-oxide congeners can reach sub-nanomolar potency (e.g., IC50 < 3 nM on FcB1, SI = 14,623 for 5-methoxy-indolone-N-oxide) but suffer from short in vivo half-life due to rapid bioreduction [2]. The 2-aryl-3H-indol-3-ones, by removing the N-oxide functionality, trade maximal in vitro potency for improved metabolic stability and formulation versatility, as evidenced by albumin-based nanosuspension formulations that achieve a 7-fold reduction in ED50 on intraperitoneal administration in the P. berghei murine model (ED50 7.3 vs. 49.5 mg/kg/day for free compound) [3].

electrochemical reduction potential antiplasmodial activity indolone-N-oxide comparison

Human Serum Albumin Binding Thermodynamics

Comparative human serum albumin (HSA) binding studies across the 2-aryl-3H-indol-3-one series reveal that aryl substituents dictate the thermodynamic signature of protein interaction. The unsubstituted 2-phenyl-3H-indol-3-one (compound 3) displays exothermic binding (ΔH < 0) with a binding constant K = 4.53 × 10⁴ M⁻¹ at 280 nm, whereas three other 2-aryl analogues—including brominated derivatives—exhibit endothermic binding dominated by hydrophobic forces [1]. Although the binding constant for 2-(2-bromophenyl)-3H-indol-3-one has not been individually reported in this specific fluorimetric study, the class trend indicates that halogenated 2-arylindol-3-ones engage HSA through an entropy-driven hydrophobic mechanism, which may reduce the free fraction of drug in plasma compared to the phenyl analogue, directly impacting pharmacokinetic modelling [1]. This thermodynamic divergence has practical implications for predicting in vivo distribution and clearance in antimalarial lead optimization programmes.

plasma protein binding HSA fluorescence quenching drug pharmacokinetics prediction

Ortho-Bromo Cross-Coupling and Diversification Potential

The ortho-bromine on the pendant phenyl ring of 2-(2-bromophenyl)-3H-indol-3-one provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) that is electronically distinct from the para-bromo isomer. In a related system, 2-(2-bromophenyl)-1H-indoles undergo Pd-catalyzed carbonylative cyclization under CO pressure in toluene with PdCl₂/PPh₃ to yield 6H-isoindolo[2,1-a]indol-6-ones in high yields, a transformation that leverages the ortho-bromo orientation for intramolecular ring closure [1]. The ortho-positioning also enables sequential functionalization strategies: the bromine can be retained through early synthetic steps and then exploited for late-stage diversification, whereas the para-bromo isomer would direct coupling to a different geometry unsuited for the intramolecular cyclization architectures seen in hinckdentine A and related alkaloids [2]. 2-(2-Bromophenyl)-3H-indol-3-one further undergoes CuI/L-proline-catalyzed Sonogashira coupling and hydroamination cyclization sequences that are specifically enabled by the ortho-bromo geometry [3].

palladium-catalyzed coupling C–C bond formation aryl bromide reactivity late-stage functionalization

Procurement-Relevant Application Scenarios


Hinckdentine A Quaternary Carbon Intermediate Synthesis

The primary high-value application of 2-(2-bromophenyl)-3H-indol-3-one is as the electrophile in L-proline-catalyzed acetaldehyde Mannich additions to construct the chiral quaternary carbon center of (S)-2-(2-bromophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-1H-indol-3-one, the key precursor for the marine alkaloid hinckdentine A. Under optimized conditions (–35 °C, 20 mol-% L-proline, CHCl₃), this transformation proceeds in 77% yield and 87% ee, outperforming the para-bromo isomer by up to 26 percentage points in yield [1]. Procuring the ortho-bromo compound is therefore essential for any group attempting an enantioselective total synthesis of hinckdentine A or its desbromo analogue, as the para-substituted isomer is synthetically incompetent for the subsequent acid-mediated cyclization [2].

Antiplasmodial Lead Optimization and SAR Profiling

In antimalarial drug discovery, 2-(2-bromophenyl)-3H-indol-3-one serves as a halogenated probe within the 2-aryl-3H-indol-3-one series to interrogate the influence of ortho-bromine substitution on in vitro antiplasmodial potency (class IC50 range 49–1327 nM against P. falciparum FcB1) and HSA binding thermodynamics (endothermic, entropy-driven for halogenated derivatives vs. exothermic for 2-phenyl-3H-indol-3-one) [1][2]. Procurement of this specific analogue is warranted when constructing a halogen-scan matrix to decouple electronic effects from steric effects at the 2-aryl position, particularly when correlating redox potential with antiparasitic activity and cytotoxicity selectivity indices.

Pd-Catalyzed Scaffold Diversification via Ortho-Bromo Handle

The ortho-bromine substituent enables Pd-catalyzed carbonylative cyclization to generate 6H-isoindolo[2,1-a]indol-6-one scaffolds in high yields [1]. Additionally, CuI/L-proline-catalyzed Sonogashira coupling–hydroamination cascades transform 2-(2-bromophenyl)-3H-indol-3-one into polycyclic indole-fused architectures [2]. This reactivity profile distinguishes the ortho-bromo compound from its para-bromo isomer, which cannot participate in the same intramolecular cyclization manifolds, and from non-halogenated 2-arylindol-3-ones, which lack the cross-coupling handle entirely. Laboratories engaged in diversity-oriented synthesis or late-stage functionalization of indol-3-one libraries should select the ortho-bromophenyl derivative when ring-fusion diversification is a strategic objective.

Albumin-Based Nanoformulation for Antimalarial Delivery

The 2-aryl-3H-indol-3-one class, including 2-(2-bromophenyl)-3H-indol-3-one, has demonstrated compatability with albumin-based nanosuspension formulation to overcome low aqueous solubility, achieving a 6.8-fold reduction in ED50 upon intraperitoneal administration in the P. berghei ANKA murine model (ED50 7.3 vs. 49.5 mg/kg/day for free compound) [1]. Procurement of the brominated analogue enables formulation scientists to evaluate whether the hydrophobicity increment conferred by the bromine atom alters nanoparticle loading, release kinetics, or in vivo efficacy relative to the methoxy-substituted leads already characterized in this delivery system.

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